2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid
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Overview
Description
2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound that features a benzothiazole ring system. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both hydroxymethyl and carboxylic acid functional groups makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with formaldehyde and carbon dioxide under basic conditions to form the benzothiazole ring system. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-1,3-benzothiazole-6-carboxylic acid.
Reduction: Formation of 2-(Hydroxymethyl)-1,3-benzothiazole-6-methanol.
Substitution: Formation of various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
2-(Hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Lacks the hydroxymethyl and carboxylic acid groups, making it less versatile for chemical modifications.
2-Mercaptobenzothiazole: Contains a thiol group instead of a hydroxymethyl group, leading to different reactivity and applications.
6-Carboxybenzothiazole:
The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
351465-01-5 |
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Molecular Formula |
C9H7NO3S |
Molecular Weight |
209.22 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C9H7NO3S/c11-4-8-10-6-2-1-5(9(12)13)3-7(6)14-8/h1-3,11H,4H2,(H,12,13) |
InChI Key |
DPGFYJOGSITFDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SC(=N2)CO |
Origin of Product |
United States |
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